Nitro-paps

Description

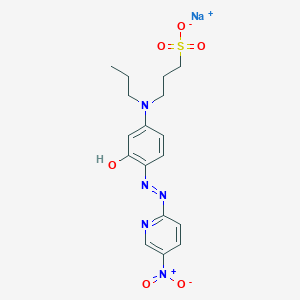

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

113516-70-4 |

|---|---|

Molecular Formula |

C17H20N5NaO6S |

Molecular Weight |

445.4 g/mol |

IUPAC Name |

sodium;3-[3-hydroxy-4-[(5-nitropyridin-2-yl)diazenyl]-N-propylanilino]propane-1-sulfonate |

InChI |

InChI=1S/C17H21N5O6S.Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);/q;+1/p-1 |

InChI Key |

HKJSGHIZAWWIAC-UHFFFAOYSA-N |

SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+] |

Isomeric SMILES |

CCCN(CCCS(=O)(=O)O)C1=CC(=O)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C=C1 |

Canonical SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+] |

Synonyms |

2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol nitro-PAPS |

Origin of Product |

United States |

Nomenclature and Structural Context of 2 5 Nitro 2 Pyridylazo 5 N Propyl N Sulfopropylamino Phenol Disodium Salt Nitro Paps

IUPAC and Common Nomenclatures in Scientific Literature

Nitro-PAPS is widely recognized by its common name, which serves as a convenient abbreviation for its complex chemical structure sigmaaldrich.comscbt.com. The full systematic chemical name for this compound is 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol Disodium (B8443419) Salt scbt.comsorachim.com. When present as a dihydrate, its full name is 2-(5-Nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, disodium salt, dihydrate sigmaaldrich.comscbt.comnih.gov.

Several IUPAC names are associated with different salt forms of the compound. For the monosodium salt, an IUPAC name is sodium;3-[3-hydroxy-4-[(5-nitropyridin-2-yl)diazenyl]-N-propylanilino]propane-1-sulfonate nih.gov. For the disodium salt, a common IUPAC designation is disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate sorachim.comnih.gov.

The compound is identified by several Chemical Abstracts Service (CAS) registry numbers depending on its hydration and salt form. The anhydrous disodium salt is associated with CAS 143205-66-7 sigmaaldrich.comscbt.comnih.gov, while the disodium salt (without explicit mention of hydration) is also linked to CAS 115408-94-1 sorachim.comnih.govchemicalbook.com. The monosodium salt has been assigned CAS 113516-70-4 nih.gov.

Structural Classification within Pyridylazoaniline Dyes

This compound is structurally classified as a pyridylazoaniline dye, specifically a 4-(2-pyridylazo)aniline dye. This classification highlights key features of its molecular architecture. As an azo dye, it contains an azo linkage (-N=N-) connecting a pyridine (B92270) ring and an aniline (B41778) derivative. The pyridine ring is substituted with a nitro group at the 5-position, which acts as an electron-withdrawing substituent. The aniline moiety is further substituted with a hydroxyl group and an N-propyl-N-sulfopropylamino group sigmaaldrich.comscbt.comsorachim.comnih.gov.

The presence of the sulfonate group (-SO3-) on the propyl chain is crucial, as it renders the compound water-soluble, a characteristic important for its applications in aqueous solutions. This compound is often discussed alongside other similar compounds, such as 5-Bromo-PAPS, which also belong to the pyridylazoaniline dye family and share a similar core structure but differ in the substituent on the pyridine ring (nitro vs. bromo).

Coordination Chemistry and Metal Ion Complexation of Nitro Paps

Ligand Properties and Chelating Capabilities

Nitro-PAPS is a pyridylazo compound, structurally analogous to other well-known chelating agents such as 4-(2-pyridylazo)resorcinol (B72590) (PAR) and 2-(5-bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol (5-Br-PAPS) cabidigitallibrary.org. Its molecular structure incorporates multiple donor atoms, primarily nitrogen atoms from the pyridylazo moiety and oxygen atoms from the phenolic and sulfopropylamino groups, enabling its function as a polydentate ligand dojindo.commdpi.com. This arrangement facilitates the formation of stable, water-soluble chelates through a process known as chelation cabidigitallibrary.orggoogle.comgoogle.com.

This compound has demonstrated the capability to form complexes with numerous metal ions, including but not limited to Fe(II), Cu(II), Co(II), Ni(II), Zn(II), V(V), Pb(II), and Cd(II) cabidigitallibrary.orgdojindo.comgoogle.comgoogle.comoup.comaitech.ac.jpscispace.comnih.gov. The high sensitivity of this compound as a chromogenic reagent is attributed to the intense coloration observed upon complex formation, which allows for the detection and quantification of metal ions at trace levels cabidigitallibrary.orgdojindo.com.

Spectroscopic Characterization of Metal-Nitro-PAPS Chelates

The interaction between this compound and metal ions results in distinct changes in their electronic absorption spectra, forming the basis for their spectrophotometric determination. These changes are characterized by shifts in absorption maxima and significant increases in molar absorptivity.

Wavelength Dependencies in Complex Formation

Upon complexation with metal ions, the absorption maximum of this compound shifts from its original wavelength in the visible region to longer wavelengths. The free this compound ligand typically exhibits a maximum absorption at 454 nm cabidigitallibrary.org. However, when it forms chelates with various metal ions, the absorption maxima generally fall within the range of 520 nm to 600 nm scispace.com. For instance, the Fe(II)-Nitro-PAPS complex shows a maximum absorption at 582 nm dojindo.comresearchgate.net or 580 nm aitech.ac.jp. The Cu(I/II)-Nitro-PAPS complex has an absorption maximum at 565 nm, while the Zn(II)-Nitro-PAPS complex absorbs maximally at 574 nm aitech.ac.jpnih.gov. The absorption maxima of different metal-Nitro-PAPS chelates can overlap, typically ranging from 563 nm to 593 nm cabidigitallibrary.org.

The following table summarizes the observed wavelength dependencies for various metal-Nitro-PAPS complexes:

| Metal Ion | Wavelength of Maximum Absorption (λmax) (nm) | Reference |

| Free this compound | 454 | cabidigitallibrary.org |

| Fe(II) | 582, 580 | dojindo.comaitech.ac.jpresearchgate.net |

| Cu(I/II) | 565 | aitech.ac.jp |

| Zn(II) | 574 | nih.gov |

| General Metal Chelates | 520-600 (range), 563-593 (overlap) | cabidigitallibrary.orgscispace.com |

Molar Absorptivity Characterization

A key characteristic of metal-Nitro-PAPS chelates is their high molar absorptivity (ε), which contributes to their sensitivity as chromogenic reagents. These values typically range from 10^4 to 10^5 L mol⁻¹ cm⁻¹ in the visible region cabidigitallibrary.orgscispace.com.

Specific molar absorptivity values reported for various metal-Nitro-PAPS complexes include:

| Metal Ion | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Wavelength (nm) | Reference |

| Fe(II) | 107,000 | 582 | dojindo.com |

| Fe(II) | 94,000 | (not specified) | nih.govresearchgate.net |

| Fe(II) | 100,000 | 580 | aitech.ac.jp |

| Fe(II) | 85,000 | 582 | researchgate.net |

| Cu(I/II) (pH 2.5-4.5) | 76,000 | (not specified) | aitech.ac.jp |

| Cu(I/II) (pH 8-9) | 135,000 | (not specified) | aitech.ac.jp |

| Zn(II) | 145,000 | 574 | nih.gov |

Stoichiometric Investigations of Metal-Ligand Ratios

Investigations into the stoichiometric ratios of metal-Nitro-PAPS complexes are crucial for understanding their formation and optimizing analytical methods. For many metal ions, the metal to ligand (M:L) ratio for this compound chelates is commonly found to be 1:2 cabidigitallibrary.org. This ratio indicates that two molecules of this compound coordinate with one metal ion. Techniques such as the molar ratio method are typically employed to confirm these stoichiometric relationships. In such methods, the absorbance of a series of solutions with varying ligand-to-metal ratios is measured, and the point at which the absorption plateaus or inflects indicates the stoichiometric ratio of the formed complex mdpi.com.

pH-Dependent Complexation Equilibria and Selectivity

The formation of metal-Nitro-PAPS complexes is highly dependent on the pH of the solution, making pH a critical parameter for controlling complexation equilibria and achieving selectivity in metal ion determination cabidigitallibrary.orgcore.ac.ukpnu.ac.ir. Different metal ions form stable complexes with this compound within specific pH ranges. For instance, the Fe(II)-Nitro-PAPS complex is stable over a broad pH range of 3.0-8.0 dojindo.com, with Fe(II) complexation specifically occurring between pH 3.4 and 9 aitech.ac.jp. Copper, on the other hand, exhibits different complexation behaviors depending on the pH: it forms a 1:1 complex with this compound at pH 2.5-4.5 and a 1:2 complex at pH 8-9 aitech.ac.jp.

Advanced Analytical Methodologies Employing Nitro Paps

Chromatographic Separation Techniques with Nitro-PAPS

Chromatographic methods leverage the differential interactions of metal-Nitro-PAPS chelates with stationary and mobile phases to achieve separation. This compound serves as a key component, often as a derivatizing agent, to enable or improve the detection of metal ions.

Ion Pair-Reversed Phase High Performance Liquid Chromatography (IP-RPHPLC) is a prominent technique where this compound chelates are utilized for the simultaneous determination of multiple metal ions. This method has been successfully applied for the analysis of copper(II), cobalt(II), nickel(II), iron(II), and vanadium(V) in complex matrices such as drinking waters and wines. cabidigitallibrary.orgresearchgate.net

A common approach in IP-RPHPLC employing this compound involves pre-column derivatization, often facilitated by a reversed flow injection (rFI) system. This in-line complexation ensures the formation of stable metal-Nitro-PAPS chelates prior to their separation on the chromatographic column. cabidigitallibrary.orgresearchgate.net For instance, the separation of five metal-Nitro-PAPS chelates (Cu(II), V(V), Co(II), Ni(II), and Fe(II)) has been achieved within 17 minutes using a C18 µBondapak column. The elution order observed was Cu(II), V(V), Co(II), Ni(II), and Fe(II), with this compound eluting at 10.5 minutes. cabidigitallibrary.org

Typical mobile phase compositions for IP-RPHPLC include a mixture of acetonitrile (B52724) and an acetate (B1210297) buffer containing a tetrabutylammonium (B224687) bromide (TBABr) ion-pairing agent. For example, a mobile phase consisting of 39.7% acetonitrile, 5.5 mmol L⁻¹ acetate buffer (pH 5.0), and 3.5 mmol L⁻¹ TBABr has been optimized for the separation of Cu(II), Co(II), Ni(II), Fe(II), and V(V) chelates. Detection is typically performed at 570 nm, a wavelength compromised to account for the overlapping absorption maxima of various metal-Nitro-PAPS chelates, which range from 563 to 593 nm. cabidigitallibrary.orgresearchgate.net

Sequential Injection (SI) systems coupled with High-Performance Liquid Chromatography (HPLC) offer an automated and efficient platform for the online pre-column derivatization of metal ions using this compound. This hyphenated technique has been employed for the simultaneous analysis of heavy metals such as cobalt(II), nickel(II), copper(II), and iron(II). oup.comresearchgate.netresearchgate.netnih.gov

The SI system automates the handling of samples and reagents, performs the online pre-column derivatization, and then propels the formed metal-Nitro-PAPS complexes into the HPLC system for separation. oup.comresearchgate.netresearchgate.netnih.gov This parallel operation of derivatization and separation significantly reduces sample and reagent consumption while improving analysis time. oup.com For example, the determination of four metal ions as their this compound complexes can be achieved within 13 minutes using this system. researchgate.netresearchgate.netnih.gov

Research findings demonstrate excellent analytical performance for SI-HPLC with online this compound derivatization. Linear calibration graphs have been obtained across various concentration ranges for different metal ions, as detailed in Table 1. The method also provides good precision, with relative standard deviations (RSD) generally less than 6%, and low detection limits. researchgate.netresearchgate.netnih.gov

Table 1: Analytical Performance of SI-HPLC with Online this compound Derivatization for Heavy Metals

| Metal Ion | Linear Calibration Range (mg/L) | Detection Limit (µg/L) |

| Cu(II) | 0.005 – 0.250 | 2 |

| Co(II) | 0.007 – 1.000 | 2 |

| Ni(II) | 0.005 – 0.075 | 1 |

| Fe(II) | 0.005 – 0.100 | 1 |

This method has been successfully applied to analyze metal ions in diverse samples, including milk powder, mineral supplements, local wines, and drinking water. nih.gov

This compound has also found application as a post-column reagent in ion chromatography (IC). In this configuration, metal ions are first separated by ion chromatography, and then the separated analytes react with this compound after elution from the column. This post-column reaction forms colored complexes that are then detected spectrophotometrically. This approach has been reported for the analysis of lead(II), cadmium(II), and manganese(II). cabidigitallibrary.org

Capillary Electrophoresis (CE) Applications of this compound Chelates

Capillary Electrophoresis (CE) offers a powerful alternative for the separation and determination of metal ions, particularly when coupled with the chelating properties of this compound.

Capillary Zone Electrophoresis (CZE) is a fundamental mode of CE that has been employed for the separation and sensitive determination of metal ions based on the formation of their chelate anions with this compound. cabidigitallibrary.orgscispace.com This technique is particularly useful for simultaneous multi-element determination. cabidigitallibrary.org

In CZE, the separation of metal-Nitro-PAPS chelates is influenced by factors such as the composition of the electrolyte, pH, and the concentration of the chelating agent. For instance, CZE conditions for analyzing metal-Nitro-PAPS chelates have involved an uncoated fused-silica capillary (typically 30.0 cm effective length) with an electrolyte composed of 35 mmol L⁻¹ borate (B1201080) buffer at pH 10.0 in 10% acetonitrile, and 0.04 mmol L⁻¹ this compound. cabidigitallibrary.orgresearchgate.net Detection is often performed at 250 nm, as visible wavelength detection can sometimes lead to unstable baselines and poor peak shapes despite the colored nature of the chelates. cabidigitallibrary.org

Research has shown that the concentration of this compound in the carrier solution is crucial for effective separation, with an optimal concentration of 1.2 x 10⁻⁴ M reported for good separation of various metal ions. scispace.com The absorption maxima of most metal-Nitro-PAPS chelates range from 520 to 600 nm, with molar absorptivities around 10⁵ L mol⁻¹ cm⁻¹. Detection at 560 nm is common, as it provides a relatively large absorption for most chelates. scispace.com

Similar to chromatographic applications, pre-capillary complexation is a widely adopted strategy in CZE when using this compound for metal ion analysis. This involves the derivatization of metal ions with this compound before the sample is introduced into the capillary. cabidigitallibrary.orgresearchgate.net This pre-electrophoresis derivatization methodology is key to manipulating selectivity for different metal species and enhancing detection sensitivity. researchgate.net

The pre-capillary complexation ensures that metal ions are converted into their charged, detectable this compound chelates prior to separation. This approach contributes to improved sensitivity and reproducibility in the quantitative analysis of metals by CZE. scispace.com

Spectrophotometric and Flow Injection Analysis (FIA) Advancements with this compound

This compound has significantly contributed to the development of advanced analytical methodologies, particularly in the spectrophotometric determination of various metal ions. Its high sensitivity and ability to form stable, colored complexes in aqueous solutions have led to its integration into both direct colorimetric assays and automated flow injection systems.

Direct Colorimetric Assay Developments

This compound serves as a highly sensitive chromogenic reagent for the direct colorimetric determination of several metal ions, including iron(II), zinc(II), copper(II), cobalt(II), and nickel(II) nih.govnih.gov. These assays typically involve the formation of a colored metal-Nitro-PAPS complex, whose absorbance is directly proportional to the metal ion concentration. For instance, this compound forms a water-soluble complex with Fe(II) that exhibits a maximum absorbance at 582 nm, with a high molar absorptivity of 107,000 L mol⁻¹ cm⁻¹ nih.gov. Similarly, a direct colorimetric assay for serum zinc using this compound shows a molar absorptivity of 145,000 L mol⁻¹ cm⁻¹ at 574 nm wikipedia.orgsjaswantlalcompany.com. The formation of these complexes often occurs over a broad pH range, such as pH 3.0-8.0 for Fe(II) nih.gov.

Table 1: Characteristics of Direct Colorimetric Assays with this compound

| Metal Ion | Wavelength (λmax) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | pH Range | Reference |

| Fe(II) | 582 nm | 107,000 | 3.0-8.0 | nih.gov |

| Zn(II) | 574 nm | 145,000 | - | wikipedia.orgsjaswantlalcompany.com |

| Cu(II) | 565 nm (1:1), 580 nm (Fe) | 76,000 (1:1), 135,000 (1:2) | 2.5-4.5 (1:1), 8-9 (1:2) | fishersci.fi |

| Co(II) | 790 nm (via Fe(II)-Nitro-PAPS) | - | 3.5 | fishersci.sefishersci.be |

Flow Injection Spectrophotometric Determination

The integration of this compound into flow injection analysis (FIA) systems has significantly advanced the spectrophotometric determination of trace metal ions. FIA offers advantages such as enhanced speed, automation, and reduced reagent consumption nih.govfishersci.nl. This compound has been effectively employed in FIA for the determination of Fe(II) in salt samples and for both iron and copper at ppb levels in water samples nih.govfishersci.fi. In such systems, the metal-Nitro-PAPS chelates are formed online, often utilizing a reverse flow injection (rFI) system, which contributes to lower background noise and less reagent usage nih.gov. For instance, a two-channel flow system utilizing this compound at pH 3.5 has been developed for the determination of cobalt(II), with a detection limit of 1 x 10⁻⁷ M and a sample throughput of 70 samples per hour fishersci.sefishersci.be. This compound has also been used as a post-column reagent in ion chromatography for the analysis of Pb(II), Cd(II), and Mn(II) nih.gov.

Table 2: Flow Injection Spectrophotometric Determinations with this compound

| Metal Ions Determined | Application/System Type | Detection Limit | Sample Throughput | Reference |

| Fe(II) | Salt samples, FIA | ppb level | - | nih.gov |

| Fe, Cu | Water samples, FIA | ppb level | - | nih.govfishersci.fi |

| Co(II) | Two-channel FIA | 1 x 10⁻⁷ M | 70 samples/h | fishersci.sefishersci.be |

| Pb(II), Cd(II), Mn(II) | Ion Chromatography (post-column) | - | - | nih.gov |

Automated Analytical System Adaptations for Metal Ion Determination

Beyond basic spectrophotometric and FIA setups, this compound has been adapted for more complex automated analytical systems. High-performance liquid chromatography (HPLC) coupled with sequential injection (SI) has been developed for the simultaneous analysis of heavy metals such as Co(II), Ni(II), Cu(II), and Fe(II) fishersci.nl. In these systems, this compound acts as a derivatizing reagent for sensitive spectrophotometric detection through online precolumn derivatization fishersci.nl. The SI system facilitates automated handling of samples and reagents, online derivatization, and efficient propulsion of derivatives to the HPLC injection loop fishersci.nl. This allows for the determination of multiple metal ions within a short analysis time, such as 13 minutes for four metal ions, with good precision (RSD less than 6%) and low detection limits (e.g., 1 µg/L for Ni(II) and Fe(II)) fishersci.nl. Reversed flow injection (rFI) has also been used for in-line complexation of metal-Nitro-PAPS chelates prior to their separation by ion-paired reversed-phase high-performance liquid chromatography (IP-RPHPLC) and capillary zone electrophoresis (CZE) for simultaneous multi-element determination nih.gov.

Interference Mitigation Strategies in Analytical Determinations

The broad reactivity of chromogenic reagents like this compound with various metal ions necessitates strategies to mitigate interferences and enhance selectivity for target analytes, especially in complex sample matrices.

Masking Agent Utilization in Complex Matrices

Masking agents are crucial for preventing interfering substances from reacting with this compound or the analyte, thereby improving the selectivity of the determination. Various masking agents have been successfully employed with this compound:

Cyanide (CN-) : Used to mask interfering iron and copper ions when determining zinc in serum samples nih.govwikipedia.orgsjaswantlalcompany.comfishersci.no. Zinc ions are then preferentially demasked using chloral (B1216628) hydrate (B1144303), allowing their reaction with this compound wikipedia.orgfishersci.no.

Thioglycolic acid and Sodium Dodecyl Sulfate (B86663) (SDS) : A mixture of these has been used to mask copper and zinc in serum during iron determination nih.gov.

Thiourea : Effective in eliminating copper interference during the spectrophotometric determination of iron fishersci.fifishersci.ca.

Disodium (B8443419) hydrogenphosphate : Employed to mask large quantities of iron(III) that could interfere with the determination of vanadium and cobalt wikidata.org.

Pyrophosphate : Used as a masking agent for iron when determining copper with this compound at pH 3.8 fishersci.nlfishersci.com.

Ethylenediaminetetraacetic acid (EDTA) : Included in the mobile phase of HPLC systems to mask metal ion contaminants from the system walls, ensuring cleaner chromatograms wikidata.org.

Bis-tris propane : This buffering agent is effective in reducing color formation related to iron, copper, and/or nickel in samples, capable of masking all three by appropriate pH adjustment fishersci.dkwikipedia.org.

Table 3: Masking Agents and Their Applications with this compound

| Masking Agent | Interfering Ions Masked | Analyte Determined | Reference |

| Cyanide (CN-) | Fe, Cu | Zn | nih.govwikipedia.orgsjaswantlalcompany.comfishersci.no |

| Thioglycolic acid, SDS | Cu, Zn | Fe | nih.gov |

| Thiourea | Cu | Fe | fishersci.fifishersci.ca |

| Disodium hydrogenphosphate | Fe(III) | V, Co | wikidata.org |

| Pyrophosphate | Fe | Cu | fishersci.nlfishersci.com |

| EDTA | Metal contaminants | V, Co (HPLC) | wikidata.org |

| Bis-tris propane | Fe, Cu, Ni | Zn | fishersci.dkwikipedia.org |

pH-Mediated Selectivity Enhancement

Controlling the pH of the reaction medium is a fundamental strategy to enhance the selectivity of this compound in analytical determinations. The formation of metal-Nitro-PAPS chelates is highly dependent on pH, allowing for selective reactions at specific acidity or alkalinity levels nih.gov.

Iron(II) determination : The Fe(II)-Nitro-PAPS complex forms optimally in the pH range of 3.0-8.0 nih.gov or 3.4-9 fishersci.fi.

Copper(II) determination : Copper forms a 1:1 complex with this compound at pH 2.5-4.5 and a 1:2 complex at pH 8-9, each with distinct molar absorptivities fishersci.fi. A pH of 4 has been specifically chosen for the selective determination of copper and iron fishersci.fi.

Cobalt(II) determination : The determination of Co(II) via its catalytic effect on the Fe(III) reduction in the presence of this compound is most effective at pH 3.5 fishersci.sefishersci.be.

General Metal-Nitro-PAPS Chelates : A mole ratio of metal to this compound of 1:2 and a pH of 5.0 have been found optimal for the formation of various metal-Nitro-PAPS chelates nih.gov.

Zinc determination : While this compound reacts with zinc to form a reddish complex in alkaline media, pH control, alongside masking agents, is critical for its selective determination fishersci.fi.

Table 4: pH-Mediated Selectivity in this compound Assays

| Analyte(s) | Optimal pH Range | Selectivity Achieved | Reference |

| Fe(II) | 3.0-8.0 | - | nih.gov |

| Fe(II) | 3.4-9 | - | fishersci.fi |

| Cu(II) | 2.5-4.5 (1:1 complex) | Selective complexation | fishersci.fi |

| Cu(II) | 8-9 (1:2 complex) | Selective complexation | fishersci.fi |

| Fe, Cu | 4 | Selective determination | fishersci.fi |

| Co(II) | 3.5 | Optimal for catalytic assay | fishersci.sefishersci.be |

| General Metal Chelates | 5.0 | Optimal complex formation | nih.gov |

Molecular Mechanisms of Nitro Paps in Enzyme Reaction Detection Systems

Pyrophosphate Detection via Metal Ion Sequestration

Nitro-PAPS functions as a colorimetric indicator for pyrophosphate (PPi) by leveraging its ability to sequester metal ions. In many enzyme-catalyzed reactions, such as nucleic acid amplification, pyrophosphate is released as a byproduct when nucleoside triphosphates (dNTPs) are hydrolyzed into deoxynucleoside monophosphates (dNMPs). Pyrophosphate has a strong affinity for certain divalent metal ions, including magnesium (Mg²⁺), zinc (Zn²⁺), and manganese (Mn²⁺), leading to the formation of insoluble pyrophosphate-metal precipitates or stable complexes.

The detection mechanism of this compound relies on the depletion of free metal ions in the reaction mixture. Initially, this compound forms a colored complex with a chosen metal ion, typically manganese (Mn²⁺), which provides a distinct initial color (e.g., purple-brown for this compound with Mn²⁺). As pyrophosphate is generated during the enzymatic reaction, it binds to the free metal ions in the solution. This binding effectively sequesters the metal ions, reducing their concentration available to the dye. Consequently, the metal-dye complex dissociates, restoring the original color of the free this compound dye (e.g., yellow). This color change is a direct visual indicator of pyrophosphate production and, by extension, the progression of the enzyme reaction.

Color Transition Mechanisms in Nucleic Acid Amplification Assays (e.g., LAMP)

In nucleic acid amplification assays like Loop-mediated Isothermal Amplification (LAMP), this compound facilitates visual detection through a clear color transition. LAMP reactions release a significant amount of pyrophosphate, making them suitable for this detection method.

Before the amplification reaction begins, this compound is typically present in a complex with a divalent metal ion, such as Mn²⁺. This complex exhibits a characteristic color, for instance, a dark red or purple-brown hue when 75 µM 5-Nitro-PAPS is combined with 100 µM Mn²⁺. The dye's structure allows it to coordinate with metal ions through the oxygen of the phenolic group and the nitrogens of the azo and pyridyl groups.

During the LAMP amplification, DNA polymerase activity leads to the incorporation of dNTPs into new DNA strands, releasing pyrophosphate (PPi) as a byproduct. Pyrophosphate has a higher affinity for the metal ions (e.g., Mn²⁺) than the this compound dye. As PPi accumulates, it effectively "pulls" the metal ions away from the dye, forming stable pyrophosphate-metal complexes. This sequestration of metal ions causes the dissociation of the this compound-metal complex, leading to a visible color change. For this compound, the solution reverts to its original yellow color as the free dye is regenerated. This distinct yellow-to-dark red-to-yellow transition provides a robust visual readout for successful amplification.

The absorbance spectrum of this compound shifts significantly during this process. For example, reactions with 75 µM 5-Nitro-P

Emerging Research Avenues and Methodological Refinements for Nitro Paps Applications

Optimization of Reaction Conditions for Enhanced Analytical Performance

The analytical performance of Nitro-PAPS as a chromogenic reagent is critically dependent on the reaction conditions. Researchers have extensively investigated parameters such as pH, reagent concentrations, and the use of masking agents to improve the sensitivity and selectivity of metal ion determination.

The optimal pH for the formation of the metal-Nitro-PAPS complex varies depending on the target metal ion. For instance, in the determination of iron (Fe), the reaction is typically carried out in an acidic medium. researchgate.net A study on serum iron determination using this compound specified a pH of 4.8, achieved using a guanidine (B92328) hydrochloride buffer. researchgate.net In contrast, the determination of zinc (Zn) is performed in an alkaline solution, with a borate (B1201080) buffer at pH 8.2 being reported as optimal. docksci.com For copper (Cu) determination in urine, an acetate (B1210297) buffer at a more acidic pH of 3.2 has been utilized. mdpi.com

The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is a key indicator of the sensitivity of a colorimetric method. For the Fe(II)-Nitro-PAPS complex, a molar absorptivity of 9.4 x 10⁴ L/mol·cm at 585 nm has been reported. medchemexpress.com The Zn-Nitro-PAPS complex exhibits an even higher molar absorptivity of 14.5 x 10⁴ L/mol·cm at 574 nm. nih.gov

A significant challenge in the use of this compound is the potential for interference from other metal ions present in the sample. To address this, various masking and demasking strategies have been developed. In the analysis of serum iron, thioglycollate and sodium dodecyl sulfate (B86663) are used to form complexes with copper and zinc, thereby preventing their interference. medchemexpress.com For zinc determination in the presence of iron and copper, a masking system involving cyanide followed by demasking of the zinc-cyanide complex with chloral (B1216628) hydrate (B1144303) has been successfully employed. docksci.comnih.gov This selective demasking allows for the specific reaction of zinc with this compound. docksci.comnih.gov

| Analyte | Optimal pH | Buffer System | Wavelength (λmax) | Molar Absorptivity (ε) | Masking Agents |

|---|---|---|---|---|---|

| Iron (Fe) | 4.8 researchgate.net | Guanidine hydrochloride researchgate.net | 585 nm medchemexpress.com | 9.4 x 10⁴ L/mol·cm medchemexpress.com | Thioglycollate, Sodium dodecyl sulfate medchemexpress.com |

| Zinc (Zn) | 8.2 docksci.com | Borate docksci.com | 574 nm nih.gov | 14.5 x 10⁴ L/mol·cm nih.gov | Cyanide, Chloral hydrate (demasking) docksci.comnih.gov |

| Copper (Cu) | 3.2 mdpi.com | Acetate mdpi.com | Not specified | Not specified | Sodium dodecyl sulfate, Ascorbic acid mdpi.com |

Integration of this compound with Novel Sensing Platforms

To enhance the practicality and throughput of this compound-based assays, researchers have been integrating this chromogenic reagent with various novel sensing platforms. These platforms range from simple microwell plates to more sophisticated paper-based sensors and immunosensors, offering advantages in terms of sample volume reduction, portability, and automation.

The use of microwell plates has been shown to significantly reduce the required sample and reagent volumes without compromising the sensitivity or precision of the assay. nih.gov A direct colorimetric assay for serum zinc was successfully adapted to a microwell plate format, enabling the analysis of just 0.02 mL of serum. nih.gov This miniaturization is particularly beneficial in clinical settings where sample volume may be limited.

Paper-based analytical devices (µPADs) represent a promising low-cost and portable platform for the detection of heavy metal ions. While specific studies detailing the integration of this compound onto paper strips are emerging, the principle relies on the immobilization of the reagent onto the paper matrix. The color change resulting from the reaction with the target metal ion can then be visually assessed or quantified using a smartphone camera, making it suitable for on-site and resource-limited settings.

Furthermore, this compound has been utilized in the development of sensitive immunosensors. In one such application, a colorimetric immunosensor for the cancer biomarker α-fetoprotein (AFP) was developed. The assay involved the release of zinc ions from nanoparticles, which then formed a colored complex with this compound. This system achieved a very low limit of detection for AFP, demonstrating the potential of integrating this compound into advanced biosensing formats.

| Sensing Platform | Analyte | Key Features | Reported Performance |

|---|---|---|---|

| Microwell Plates | Zinc (in serum) nih.gov | Reduced sample and reagent volumes, high throughput. nih.gov | Within-run CV: 1.6-2.3%, Between-run CV: 1.8-5.2%. nih.gov |

| Paper-Based Sensors | Heavy Metal Ions | Low-cost, portable, suitable for on-site analysis. | Development ongoing for this compound specific applications. |

| Immunosensor | α-fetoprotein (AFP) | High sensitivity through signal amplification. | Enables sensitive detection of cancer biomarkers. |

Method Development for Diverse Sample Matrices

A key area of ongoing research is the development and validation of this compound-based methods for a wide variety of sample matrices, each presenting unique challenges in terms of composition and potential interferences. The robustness and reliability of the analytical method must be established for each new matrix to ensure accurate quantification.

The determination of trace metals in clinical samples, such as serum, has been a primary application of this compound. Methods for the direct determination of iron and zinc in serum have been well-established and validated against reference methods like atomic absorption spectrometry (AAS). medchemexpress.comnih.gov For serum iron, a good correlation (r = 0.995) was found between the this compound method and the reference method proposed by the International Committee for Standardization in Hematology. medchemexpress.com Similarly, the serum zinc assay using this compound correlated well with AAS. nih.gov

The application of this compound has been extended to other biological fluids, such as urine. A sensitive automated colorimetric method for the determination of copper in urine has been developed and validated. mdpi.com This method demonstrated good correlation with AAS and was shown to be free from interference from other metal ions like zinc and iron. mdpi.com The analytical recovery of copper in urine was found to be between 90% and 107%. mdpi.com

Beyond clinical samples, there is growing interest in utilizing this compound for the detection of heavy metals in environmental samples, such as water and industrial wastewater. While specific validated methods for these matrices using this compound are still under development, the principles of optimizing reaction conditions and employing appropriate sample preparation techniques will be crucial for accurate and reliable measurements. The development of such methods would provide a cost-effective and efficient tool for environmental monitoring.

| Sample Matrix | Analyte | Validation/Performance Highlights |

|---|---|---|

| Serum | Iron (Fe) medchemexpress.com | Good correlation (r = 0.995) with the reference method. Within-run CV: 0.7-2.9%, Between-run CV: 1.1-3.6%. medchemexpress.com |

| Serum | Zinc (Zn) nih.gov | Correlated well with atomic absorption spectrometry. Within-run CV: 1.6-2.3%, Between-run CV: 1.8-5.2%. nih.gov |

| Urine | Copper (Cu) mdpi.com | Good correlation with atomic absorption spectrometry. Analytical recovery: 90-107%. mdpi.com |

| Environmental Water | Heavy Metal Ions | Method development is an active area of research. |

| Industrial Wastewater | Heavy Metal Ions | Potential for cost-effective monitoring; methods are under investigation. |

Q & A

Q. What is the standard protocol for using Nitro-PAPS in colorimetric iron detection assays?

this compound (2-5-nitro-2-pyridyl-azo)-5-(n-propyl-n-(3-sulfopropyl-amino-phenol)) is utilized to quantify ferrous ions (Fe²⁺) in serum iron assays. The method involves dissociating iron from transferrin in a weakly acidic medium, reducing Fe³⁺ to Fe²⁺ using ascorbic acid, and forming a colored complex with this compound. Key steps include maintaining pH 3.0–4.5 for optimal reaction kinetics and measuring absorbance at 570–600 nm. Ensure reagent purity and validate against certified reference materials to minimize interference from competing ions like copper or zinc .

Q. How should experimental conditions be optimized to minimize variability in this compound-based assays?

Variability arises from pH fluctuations, reagent degradation, and sample matrix effects. To optimize:

- pH Control : Use buffered solutions (e.g., acetate buffer) to stabilize reaction pH.

- Reagent Stability : Store this compound in amber vials at 4°C to prevent photodegradation.

- Matrix Calibration : Prepare standard curves in a matrix mimicking the sample (e.g., synthetic serum) to account for background interference. Document deviations and include triplicate measurements to assess reproducibility .

Advanced Research Questions

Q. What methodological strategies resolve contradictory data in this compound reactivity across different biological samples?

Contradictions may stem from sample-specific interferents (e.g., bilirubin, hemolysis products) or inconsistent iron reduction. A systematic approach includes:

- Interference Testing : Spike recovery experiments with potential interferents.

- Alternative Reduction Agents : Compare ascorbic acid with TCEP (tris(2-carboxyethyl)phosphine) to verify Fe³⁺ reduction efficiency.

- Cross-Validation : Use ICP-MS (inductively coupled plasma mass spectrometry) as a reference method to confirm this compound assay accuracy. Statistical tools like Bland-Altman plots can quantify agreement between methods .

How can the PICOT framework structure research questions for clinical studies using this compound assays?

Apply the PICOT (Population, Intervention, Comparison, Outcome, Time) framework:

- Population : Patients with iron-deficiency anemia (n=150).

- Intervention : Serum iron quantification via this compound assay.

- Comparison : Ferrozine-based assay.

- Outcome : Correlation coefficient (r) between methods and diagnostic concordance.

- Time : 6-month longitudinal study. This structure ensures clarity in hypothesis testing and aligns with clinical validation standards .

Q. What are the critical steps to validate a novel this compound derivative for trace metal analysis?

Validation requires:

- Synthesis Purity : Characterize derivatives using NMR and HPLC (>98% purity).

- Sensitivity : Determine limit of detection (LOD) via 3σ/m (σ = blank standard deviation; m = slope of calibration curve).

- Selectivity : Test cross-reactivity with 20+ metal ions.

- Reproducibility : Inter-laboratory validation under CLIA guidelines. Publish full experimental protocols in supplementary materials to enable replication .

Data Analysis & Reporting

Q. How should researchers address discrepancies between this compound assay results and theoretical models?

Discrepancies may arise from non-linear Beer-Lambert law behavior at high absorbance (>1.5 AU). Solutions include:

- Dilution Studies : Verify linearity across a 0.1–1.0 AU range.

- Model Adjustment : Apply polynomial regression if non-linearity persists.

- Error Propagation Analysis : Quantify uncertainty from pipetting, spectrophotometer drift, and temperature fluctuations. Report raw data with error margins and justify statistical models in the methods section .

Q. What are the best practices for documenting this compound experiments to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detailed Methods : Specify reagent lot numbers, instrument models (e.g., Shimadzu UV-1900), and software versions.

- Supporting Data : Provide absorbance spectra, raw calibration data, and validation metrics in supplementary files.

- Ethical Reporting : Disclose conflicts of interest and funding sources. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

Framework for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) evaluate this compound research proposals?

- Feasible : Assess budget, equipment access, and sample availability.

- Interesting : Explore understudied applications (e.g., cerebrospinal fluid iron quantification).

- Novel : Develop a microfluidic this compound assay for point-of-care use.

- Ethical : Obtain IRB approval for human samples.

- Relevant : Align with WHO priorities on anemia diagnostics. A FINER-based review minimizes resource waste and enhances translational impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.